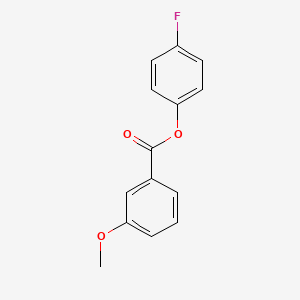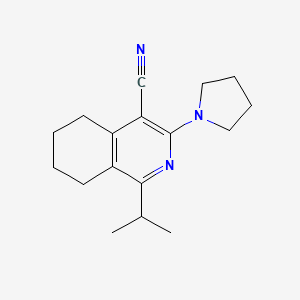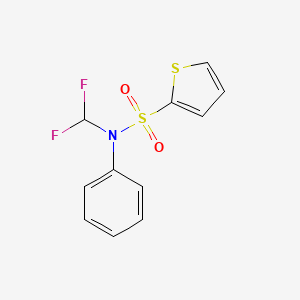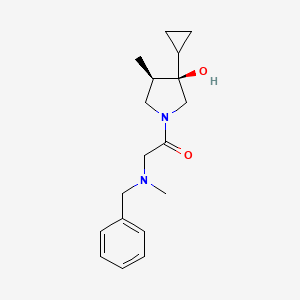
N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide” is a chemical compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that has a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “N-(5-methyl-1,3,4-thiadiazol-2-yl)nicotinamide” can be represented by the SMILES stringCc1nnc(O)s1 and O=C(C(C=C1)=CC=C1N+=O)NC2=NN=C(C)S2 . The empirical formula is C3H4N2OS and C10H8N4O3S respectively, indicating that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Applications De Recherche Scientifique
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The structural modification of thiadiazole rings has shown to enhance the antimicrobial efficacy against various bacterial strains such as E. coli and B. mycoides, as well as the fungal species C. albicans. These compounds have been designed and synthesized using different starting materials, leading to a variety of derivatives with potent antimicrobial activities .
Anticancer Properties
The cytotoxic properties of 1,3,4-thiadiazole derivatives make them promising candidates for anticancer drug development. These compounds can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells. The bioisosteric nature of the thiadiazole ring to pyrimidine, a component of nucleic bases, contributes to its potential as an antitumor agent .
Antiparasitic Applications
Thiadiazole derivatives have been explored for their antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. The design and synthesis of thiadiazoleacetamide hybrids targeting the parasitic enzyme dihydrofolate reductase (DHFR) have shown promise in inhibiting the growth of the parasite .
Insecticidal Activities
The insecticidal properties of 1,3,4-thiadiazole derivatives have been reported, with studies indicating their effectiveness against various insect species. These compounds have been used to synthesize bioactive compounds that exhibit significant insecticidal activities, providing a potential avenue for developing new pesticides .
Anti-inflammatory Effects
1,3,4-Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. Research has highlighted the potential of these compounds in treating inflammation-related disorders, offering an alternative to traditional anti-inflammatory medications .
Pharmaceutical Applications
The expansive range of biological activities of 1,3,4-thiadiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, has garnered substantial attention in pharmaceutical research. These compounds are being investigated for their potential to be developed into various therapeutic agents .
Mécanisme D'action
Target of Action
The primary target of N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is a selective STAT3 inhibitor that directly binds the SH2 domain . This binding inhibits STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts the signaling of this pathway, which plays a crucial role in the proliferation and survival of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit stat3 suggests it has sufficient bioavailability to reach its target within cells .
Result of Action
The compound exhibits anti-proliferative activity against STAT3-overexpressing DU145 (IC 50 value = 2.97 μM) and MDA-MB-231 (IC 50 value = 3.26 μM) cancer cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at 50 mg/kg .
Action Environment
The compound’s effectiveness against cancer cells suggests it is stable and active under physiological conditions .
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-12-13-9(15-6)11-8(14)7-3-2-4-10-5-7/h2-5H,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPNITSXXJPEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-fluoro-1H-benzimidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5631723.png)

![8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5631729.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5631731.png)
![1'-(2H-1,2,3-benzotriazol-2-ylacetyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5631732.png)


![(1S*,5R*)-6-[3-(4-pyridinyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631789.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5631790.png)

![7,11,18,21-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane](/img/structure/B5631801.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B5631808.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5631814.png)